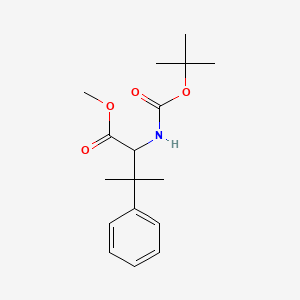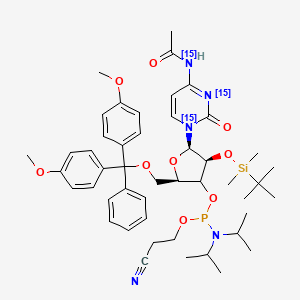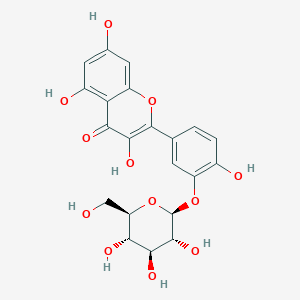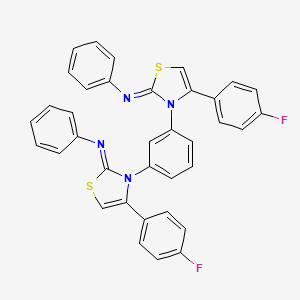
Pim-1 kinase inhibitor 9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pim-1 kinase inhibitor 9 is a compound designed to inhibit the activity of Pim-1 kinase, a serine/threonine kinase involved in various cellular processes such as cell growth, proliferation, and survival. Pim-1 kinase is implicated in several types of cancers, including leukemia and prostate cancer . The inhibition of Pim-1 kinase is a promising therapeutic strategy for treating these malignancies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1 kinase inhibitor 9 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the Core Structure:
Functional Group Modifications: Various functional groups are introduced or modified to enhance the inhibitory activity and selectivity of the compound. This may involve reactions such as nitration, reduction, and alkylation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.
Use of Catalysts and Reagents: Catalysts and reagents are selected to enhance reaction efficiency and selectivity.
Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product
化学反応の分析
Types of Reactions
Pim-1 kinase inhibitor 9 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce or replace functional groups
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and selectivity .
科学的研究の応用
Pim-1 kinase inhibitor 9 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of Pim-1 kinase in cancer cell proliferation and survival. .
Cell Signaling Studies: The compound is used to investigate the signaling pathways regulated by Pim-1 kinase, including those involved in cell cycle regulation and apoptosis
Drug Development: This compound serves as a lead compound for developing new anticancer drugs with improved efficacy and selectivity
Inflammatory Diseases: Research has shown that Pim-1 kinase plays a role in inflammatory signaling pathways, making its inhibitors potential candidates for treating inflammatory diseases.
作用機序
Pim-1 kinase inhibitor 9 exerts its effects by binding to the ATP-binding site of Pim-1 kinase, thereby preventing the phosphorylation of its substrates. This inhibition disrupts various cellular processes, including:
Cell Cycle Progression: Inhibition of Pim-1 kinase leads to cell cycle arrest at the G1-S and G2-M phases.
Apoptosis: The compound promotes apoptosis by preventing the phosphorylation of pro-apoptotic proteins such as BAD.
Signal Transduction: It interferes with signaling pathways involving proteins like PRAS40 and 4E-BP1, which are crucial for cell survival and proliferation.
類似化合物との比較
Pim-1 kinase inhibitor 9 is compared with other similar compounds to highlight its uniqueness:
AZD1208: A pan-Pim kinase inhibitor with similar inhibitory activity but different selectivity profiles.
SGI-1776: Another Pim kinase inhibitor with distinct molecular interactions and efficacy.
DHPCC-9: A selective Pim-1 kinase inhibitor with unique binding properties and biological effects.
These comparisons help in understanding the advantages and limitations of this compound in terms of potency, selectivity, and therapeutic potential.
特性
分子式 |
C36H24F2N4S2 |
|---|---|
分子量 |
614.7 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-3-[3-[4-(4-fluorophenyl)-2-phenylimino-1,3-thiazol-3-yl]phenyl]-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C36H24F2N4S2/c37-27-18-14-25(15-19-27)33-23-43-35(39-29-8-3-1-4-9-29)41(33)31-12-7-13-32(22-31)42-34(26-16-20-28(38)21-17-26)24-44-36(42)40-30-10-5-2-6-11-30/h1-24H |
InChIキー |
RYJKFWATYGECNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)C4=CC(=CC=C4)N5C(=CSC5=NC6=CC=CC=C6)C7=CC=C(C=C7)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


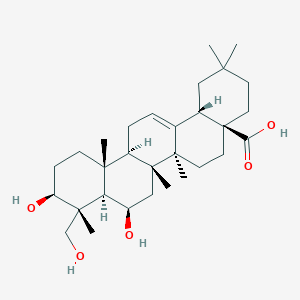
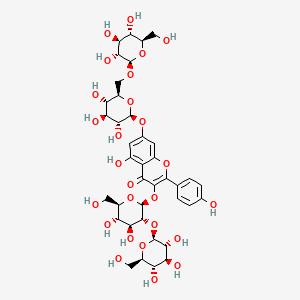
![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)
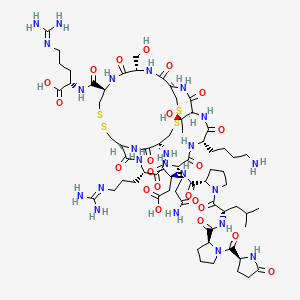
![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)
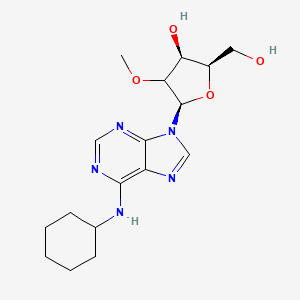
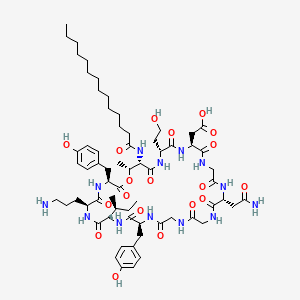
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)
![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)
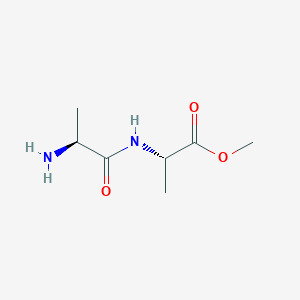
![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)
